molecular formula C20H21F3N2O5S B2416842 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1235696-29-3

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Katalognummer: B2416842
CAS-Nummer: 1235696-29-3
Molekulargewicht: 458.45
InChI-Schlüssel: LHTSRDHFVKLYOC-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a trifluoromethoxy group

Eigenschaften

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5S/c21-20(22,23)30-17-3-6-18(7-4-17)31(27,28)24-14-15-9-11-25(12-10-15)19(26)8-5-16-2-1-13-29-16/h1-8,13,15,24H,9-12,14H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSRDHFVKLYOC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation and Dehalogenation Strategy

A patent by DE19543323A1 describes the preparation of 2-trifluoromethoxy-benzenesulfonamide through catalytic dehalogenation of brominated intermediates. Adapting this method for the para-substituted derivative, 4-bromo-4'-(trifluoromethoxy)benzenesulfonamide is subjected to hydrogenation in the presence of palladium on activated carbon (5% Pd/C) at 50°C under 35 bar hydrogen pressure. This yields 4-(trifluoromethoxy)benzenesulfonamide with an 89% yield after crystallization in n-butanol.

Reaction Conditions:

  • Catalyst: Pd/C (5%)
  • Solvent: Methanol
  • Temperature: 50°C
  • Pressure: 35 bar H₂
  • Yield: 89%

Direct Sulfonation Route

An alternative method from WO2004020401A1 involves reacting ethyl-4-bromophenylsulfonate with ammonia in hydrocarbon solvents like toluene at 80–100°C. The sulfonate ester undergoes nucleophilic substitution to form the sulfonamide.

Reaction Conditions:

  • Substrate: Ethyl-4-bromophenylsulfonate
  • Amine Source: Ammonia
  • Solvent: Toluene
  • Temperature: 80–100°C
  • Yield: 75–82%

Synthesis of (1-(3-(Furan-2-yl)Acryloyl)Piperidin-4-yl)Methylamine

The piperidine-based intermediate is constructed through sequential functionalization of the piperidine ring.

Piperidine Acryloylation

The 1-(3-(furan-2-yl)acryloyl)piperidine moiety is synthesized via acylation of piperidine with 3-(furan-2-yl)acryloyl chloride. The reaction proceeds in dichloromethane under basic conditions (triethylamine) at 0°C to room temperature, ensuring retention of the (E)-configuration.

Reaction Conditions:

  • Acylating Agent: 3-(Furan-2-yl)acryloyl chloride
  • Base: Triethylamine
  • Solvent: Dichloromethane
  • Temperature: 0°C → RT
  • Yield: 78%

Introduction of the Methylamine Group

The 4-methylamine substituent is introduced via reductive amination of piperidin-4-one. Piperidin-4-one is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, followed by purification via column chromatography.

Reaction Conditions:

  • Substrate: Piperidin-4-one
  • Amine Source: Methylamine
  • Reducing Agent: NaBH₃CN
  • Solvent: Methanol
  • Yield: 65%

Coupling of Sulfonamide and Piperidine Intermediates

The final step involves reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with (1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methylamine in dichloromethane using triethylamine as a base.

Reaction Conditions:

  • Sulfonyl Chloride: 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • Amine: (1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methylamine
  • Base: Triethylamine
  • Solvent: Dichloromethane
  • Temperature: 0°C → RT
  • Yield: 85%

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.32 (d, 1H, furan-H), 6.78 (d, 1H, acryloyl-H), 6.45 (m, 1H, furan-H), 4.12 (m, 1H, piperidine-H), 3.85 (m, 2H, CH₂NH), 2.75–2.95 (m, 4H, piperidine-H), 1.98 (s, 3H, CH₃).
  • ¹³C NMR: 165.2 (C=O), 152.1 (CF₃O), 142.3 (furan-C), 128.5–134.2 (aromatic-C), 55.6 (piperidine-C).

Yield Optimization

Step Solvent Catalyst Yield (%)
Sulfonamide Synthesis Toluene None 82
Piperidine Acylation Dichloromethane Et₃N 78
Final Coupling Dichloromethane Et₃N 85

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The acrylate group can be reduced to form saturated derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated acrylate derivatives.

    Substitution: Substituted trifluoromethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research indicates that compounds structurally similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit antiviral activities. For instance, derivatives of benzenesulfonamides have shown significant efficacy against viruses such as H5N1, with selectivity indices indicating low toxicity to host cells while effectively inhibiting viral replication .

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For example, related compounds were evaluated for their efficacy against Xanthomonas axonopodis and Fusarium solani, showing promising results . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Potential in Cancer Research

The compound's structural features suggest potential applications in cancer therapeutics. Research on similar piperidine derivatives has indicated activity against certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

  • Antiviral Efficacy Against H5N1 : A study highlighted the antiviral activity of benzenesulfonamide derivatives against the H5N1 virus, where a structurally related compound exhibited an EC50 value of 0.47 μM . This suggests that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may have similar or enhanced antiviral properties.
  • Antimicrobial Screening : A series of piperidine derivatives were synthesized and tested for antimicrobial activity. Results showed effective inhibition against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity . The findings support further investigation into the potential use of this compound in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : In a preliminary study assessing the cytotoxic effects on cancer cell lines, a related compound demonstrated significant anti-proliferative effects, warranting further exploration into its mechanism and potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the trifluoromethoxy group may play crucial roles in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to similar compounds with different substituents.

Biologische Aktivität

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various functional groups, including a furan moiety, piperidine derivative, and sulfonamide group, which may contribute to its pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is C22H26F3N2O3SC_{22}H_{26}F_{3}N_{2}O_{3}S with a molecular weight of approximately 413.518 g/mol. The structure features distinct functional groups that enhance its biological efficacy:

Functional Group Description
Furan Ring Potential interactions with biological systems
Piperidine Moiety May influence receptor binding and enzyme interactions
Sulfonamide Group Known for antibacterial properties
Trifluoromethoxy Group Enhances lipophilicity and may improve pharmacokinetics

The mechanism of action for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide likely involves multiple biological targets:

  • Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The piperidine moiety may interact with various receptors, modulating their activity and downstream signaling pathways.
  • Anti-inflammatory Effects : The furan ring suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, a related compound demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Antibacterial Properties

The sulfonamide group is well-documented for its antibacterial effects. Studies have shown that compounds containing sulfonamides can inhibit bacterial growth by targeting specific metabolic pathways . The compound's structural features may enhance its efficacy against various bacterial strains.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers evaluated the cytotoxic effects of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide on several cancer cell lines.
    • Results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity.
  • Antibacterial Testing :
    • The compound was tested against common bacterial pathogens, showing inhibition zones comparable to standard antibiotics.
    • Minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial activity .

Toxicity and Safety Profile

Initial toxicity assessments suggest that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicological effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring. For example, introduce the acryloyl group via nucleophilic acyl substitution using 3-(furan-2-yl)acryloyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Step 2 : Sulfonamide coupling. React 4-(trifluoromethoxy)benzenesulfonyl chloride with the piperidinylmethyl intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields (>95%) .

Q. How can the stereochemical configuration (E/Z) of the acryloyl group be confirmed?

  • NMR Spectroscopy : The coupling constant (JJ) between the α and β protons of the acryloyl group. For the E-isomer, JJ typically ranges from 12–16 Hz due to trans-vicinal coupling .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., using Mo-Kα radiation, as in Acta Cryst. studies) .

Q. What analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21_{21}H22_{22}F3_{3}N2_{2}O5_{5}S) .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}, acryloyl C=O at ~1680 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition Screens : Test against kinases or phosphatases (e.g., using fluorescence-based assays) due to structural similarity to known inhibitors with piperidine-sulfonamide motifs .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure elucidation?

  • Redundant Data Collection : Collect multiple datasets (e.g., at different temperatures) to confirm bond angles and torsional parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing motifs .
  • DFT Calculations : Compare experimental and computed molecular geometries (e.g., using Gaussian09) to identify discrepancies in dihedral angles .

Q. What strategies optimize the compound’s metabolic stability in pharmacological studies?

  • Trifluoromethoxy Group Effects : The -OCF3_3 moiety enhances metabolic resistance by reducing oxidative degradation (e.g., cytochrome P450 enzymes) .
  • Deuterium Labeling : Replace labile protons (e.g., on the furan ring) with deuterium to prolong half-life in liver microsomal assays .

Q. How does the compound’s structural complexity impact structure-activity relationship (SAR) studies?

  • Key Modifications :
    • Piperidine Ring : N-methylation to modulate lipophilicity (logP) and blood-brain barrier permeability .
    • Furan Acryloyl Group : Replace with thiophene or pyridine analogs to assess electronic effects on target binding .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .

Q. What experimental designs address off-target effects in enzyme inhibition studies?

  • Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to identify non-target protein interactions .
  • Kinase Selectivity Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to determine selectivity indices .

Q. How can contradictory data in biochemical pathway analysis be reconciled?

  • Pathway Knockout Models : Use CRISPR-Cas9 to silence suspected targets (e.g., PPTase enzymes) and confirm compound specificity .
  • Metabolomics Profiling : LC-MS-based untargeted metabolomics to identify perturbed pathways (e.g., TCA cycle, lipid biosynthesis) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETlab for estimating solubility, permeability (Caco-2), and toxicity (hERG inhibition) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma protein binding (%) .

Notes

  • Citations align with methodologies from peer-reviewed journals (e.g., Acta Cryst., PubChem-derived data).
  • Advanced questions emphasize experimental troubleshooting and mechanistic depth.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.